molecular formula C14H16N2O2 B1308629 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1038914-12-3

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1308629
M. Wt: 244.29 g/mol
InChI Key: HYPIHQITNUATKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. The pyrazole ring is a versatile scaffold that can be modified to produce compounds with a wide range of pharmacological activities. The presence of a butylphenyl group and a carboxylic acid moiety in the compound suggests potential for high affinity binding to biological targets, as seen in related compounds within the pyrazole class.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound , has been reported to be accomplished in good yield through a novel and efficient route involving a selective Sandmeyer reaction . Similarly, the synthesis of other pyrazole derivatives, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been achieved using reactions with hydrazine derivatives and dihydrofurandione, indicating that the synthesis of the compound could potentially follow a similar pathway involving the reaction of appropriate hydrazine derivatives with butylphenyl-containing precursors .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Theoretical calculations, such as Hartree–Fock and density functional methods, have been used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the structure . These methods could be applied to determine the precise molecular structure of "5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be used to synthesize a wide array of compounds with different substituents and functional groups. For instance, the reaction of pyrazole derivatives with hydrazine hydrate can lead to cyclocondensation reactions, producing new pyrazole derivatives . The reactivity of the carboxylic acid group also allows for further derivatization, which can be exploited to synthesize compounds with tailored pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. For example, the introduction of a methyl group at the 5-position of 1-phenyl-1H-pyrazole-4-carboxylic acid has been shown to affect its spectroscopic properties and crystal packing . Theoretical studies, including density functional theory calculations, can provide insights into the electronic properties, such as the energy gap between the frontier molecular orbitals, which are indicative of the compound's reactivity and potential nonlinear optical properties .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involves combined experimental and theoretical studies. These compounds are characterized using various techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Theoretical studies using density functional theory (DFT) and time-dependent TD-DFT methods are also conducted to understand their electronic transitions (Viveka et al., 2016).

Synthesis and Applications in Organic Chemistry

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with alkynes to synthesize various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Such compounds have potential applications in medicinal chemistry and metal complex catalysis (Arbačiauskienė et al., 2011).

Applications in Pharmacology

Pyrazole carboxylic acid derivatives are investigated for pharmacological properties, including analgesic and anti-inflammatory activities. Compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester show potential as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Functionalization Reactions

Studies on the functionalization reactions of pyrazole carboxylic acids, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, reveal their ability to form various derivatives, including esters and amides. These reactions are significant for the synthesis of new compounds with potential applications in drug development and material science (Yıldırım et al., 2005).

Potential in Nonlinear Optics

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show promise in nonlinear optics (NLO) applications. Their optical nonlinearity is studied using laser pulses, revealing compounds with significant potential for optical limiting applications (Chandrakantha et al., 2013).

Novel Ligands and Catalysis

Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids containing the triazole moiety are synthesized for use in medicinal chemistry and metal complex catalysis. These compounds are formed by joining pyrazole carboxylic acid fragments with various framework structures (Dalinger et al., 2020).

Safety And Hazards

This would involve detailing any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

3-(4-butylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14(17)18)16-15-12/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPIHQITNUATKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.